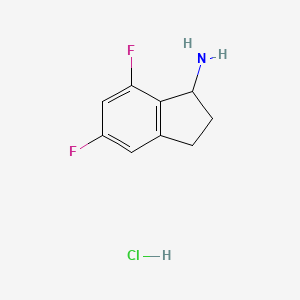![molecular formula C16H20N4O2S B2828448 (1E)-8-甲氧基-4,4,6-三甲基-5,6-二氢-4H-吡咯并[3,2,1-ij]喹啉-1,2-二酮-1-硫脲 CAS No. 524047-06-1](/img/structure/B2828448.png)
(1E)-8-甲氧基-4,4,6-三甲基-5,6-二氢-4H-吡咯并[3,2,1-ij]喹啉-1,2-二酮-1-硫脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1E)-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone is a useful research compound. Its molecular formula is C16H20N4O2S and its molecular weight is 332.42. The purity is usually 95%.
BenchChem offers high-quality (1E)-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1E)-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antitumor Activity
(1E)-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone: has garnered attention for its potential antitumor properties. Researchers have investigated its effects on cancer cells, exploring its ability to inhibit tumor growth, induce apoptosis, and interfere with cancer cell signaling pathways. Further studies are needed to elucidate its precise mechanisms and optimize its therapeutic potential .
Antimicrobial and Antifungal Properties
This compound also exhibits antimicrobial and antifungal activities. It has been evaluated against various pathogens, including bacteria and fungi. Its unique chemical structure may provide a basis for developing novel antimicrobial agents. Researchers are exploring its efficacy against drug-resistant strains and investigating its mode of action .
Antiviral Applications
The compound’s structural features make it an interesting candidate for antiviral drug development. Studies have explored its effects against viral infections, including RNA and DNA viruses. Its potential lies in inhibiting viral replication or entry into host cells. Further research is needed to validate its antiviral activity and optimize its pharmacological properties .
Antioxidant Properties
As an antioxidant, this compound scavenges free radicals and protects cells from oxidative damage. Its unique chemical scaffold contributes to its radical-scavenging ability. Researchers are investigating its potential in preventing oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular conditions .
Anti-Inflammatory Effects
Preliminary studies suggest that (1E)-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone may possess anti-inflammatory properties. It could modulate inflammatory pathways and reduce inflammation-associated tissue damage. Further research is necessary to validate its efficacy and explore its potential clinical applications .
Structure-Based Drug Design
Given its unique structure, this compound serves as an interesting starting point for structure-based drug design. Researchers can modify its functional groups to enhance specific properties, such as binding affinity, solubility, and bioavailability. Computational studies and molecular docking simulations can guide the design of derivatives with improved pharmacological profiles .
Fluorescent Imaging
The compound’s fluorescence properties make it useful for cellular and tissue imaging. Researchers have successfully employed similar chromophores for fluorescence microscopy. By linking it to specific pharmacophores, it could be used to visualize cellular processes, protein interactions, and disease-related changes .
Inhibitory Activity Against Protein Kinases
Recent work has explored derivatives of this compound containing a piperazine fragment. These derivatives were evaluated for their inhibitory activity against protein kinases, including NPM1-ALK, ALK, EGFR, JAK2, and JAK3. Understanding its interactions with these kinases may lead to targeted therapies for various diseases .
属性
IUPAC Name |
(2-hydroxy-6-methoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl)iminothiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-8-7-16(2,3)20-13-10(8)5-9(22-4)6-11(13)12(14(20)21)18-19-15(17)23/h5-6,8,21H,7H2,1-4H3,(H2,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJABYDHSRQBBOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N2C3=C(C=C(C=C13)OC)C(=C2O)N=NC(=S)N)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E)-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

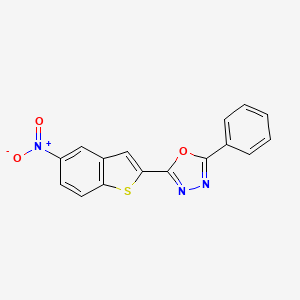

![Ethyl 2-{3-[(4-methoxyanilino)carbonyl]-2-pyridinyl}acetate](/img/structure/B2828369.png)
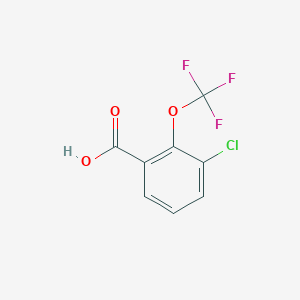
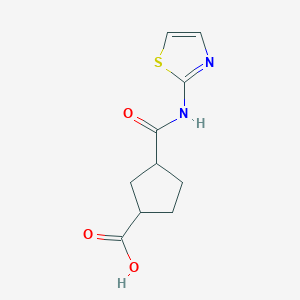
![3-(2-chlorophenyl)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2828376.png)
![3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide](/img/structure/B2828377.png)
![(E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-(3-methoxyphenyl)prop-2-enenitrile](/img/structure/B2828378.png)


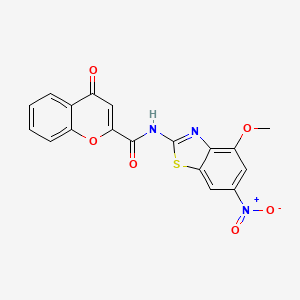
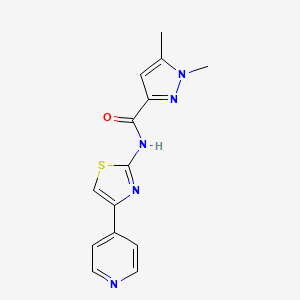
![N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2828387.png)
